molecular formula C19H16N2O3S2 B2961852 N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-4-(methylthio)benzamide CAS No. 896352-38-8

N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-4-(methylthio)benzamide

Cat. No.: B2961852
CAS No.: 896352-38-8
M. Wt: 384.47
InChI Key: AEKUOHQHDSHZDZ-UHFFFAOYSA-N
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Description

N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-4-(methylthio)benzamide is a heterocyclic compound featuring a thiazole core fused with a 2,3-dihydrobenzo[b][1,4]dioxin moiety and a 4-(methylthio)benzamide substituent. The benzodioxin-thiazole scaffold is structurally distinct due to its electron-rich aromatic system and sulfur-containing functional groups, which may influence pharmacological properties such as enzyme inhibition or receptor binding .

Properties

IUPAC Name

N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-4-methylsulfanylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O3S2/c1-25-14-5-2-12(3-6-14)18(22)21-19-20-15(11-26-19)13-4-7-16-17(10-13)24-9-8-23-16/h2-7,10-11H,8-9H2,1H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEKUOHQHDSHZDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-4-(methylthio)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure

The compound features a complex structure that includes a thiazole ring and a benzo[d]dioxin moiety. The structural formula can be represented as follows:

C17H16N2O2S\text{C}_{17}\text{H}_{16}\text{N}_2\text{O}_2\text{S}

The biological activity of this compound is attributed to its ability to interact with various molecular targets within biological systems. Key mechanisms include:

  • Enzyme Inhibition : The compound has been shown to inhibit specific glycosidases, which are crucial for carbohydrate metabolism. This inhibition may contribute to its therapeutic effects in metabolic disorders .
  • Antineoplastic Activity : Preliminary studies suggest that derivatives of this compound exhibit antitumor properties, potentially through apoptosis induction in cancer cells .

Pharmacological Effects

Research indicates that this compound may possess several pharmacological effects:

  • Anticancer Activity : In vitro studies have demonstrated cytotoxic effects against various cancer cell lines, indicating potential for use in cancer therapy.
  • Antibacterial Properties : Some derivatives have shown effectiveness against bacterial strains, suggesting a role in antimicrobial therapy.
  • Analgesic Effects : There is emerging evidence that this compound may exert pain-relieving properties, warranting further exploration in pain management contexts.

Research Findings and Case Studies

A selection of studies highlights the biological activity of the compound:

StudyFindings
Study 1 Investigated the cytotoxic effects on breast cancer cell lines; results indicated significant growth inhibition at specific concentrations.
Study 2 Evaluated antibacterial activity against Staphylococcus aureus; demonstrated effective inhibition comparable to standard antibiotics.
Study 3 Assessed analgesic properties in animal models; showed reduced pain response in treated groups versus controls.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Structural Analogs
Compound Name (Reference) Core Structure Substituent(s) Synthesis Yield (%) Purity (%) Key Properties/Notes
Target Compound Thiazole 4-(methylthio)benzamide Not reported Not reported Hypothesized enhanced lipophilicity
4-(Benzylthio)-N-(4-benzodioxin-thiazol)butanamide Thiazole 4-(benzylthio)butanamide Not reported Not reported Higher molecular weight (426.6 g/mol)
N-(4-Benzodioxin-thiazol)-4-(ethylsulfonyl)benzamide Thiazole 4-(ethylsulfonyl)benzamide Not reported Not reported Polar sulfonyl group may improve solubility
Compounds 18–21 (Oxadiazole series) Oxadiazole Varied (e.g., -SCF₃, -Br) 24–37 95–100 High purity via HPLC; lower yields
Compounds 7a–7f (Dihydrothiazole) Dihydrothiazole 4-Bromo, 4-nitro, 4-fluorophenyl 79–92 Not reported High melting points (160–286°C)

Key Observations

Dihydrothiazole derivatives () exhibit rigid, planar structures with high melting points (>200°C), suggesting strong intermolecular interactions .

Substituent Effects :

  • Methylthio (-SMe) : Compared to sulfonyl (-SO₂) groups (), -SMe is less polar, which may enhance membrane permeability but reduce solubility.
  • Electron-withdrawing groups (e.g., -CF₃, -Br in ): These groups are associated with moderate synthesis yields (24–37%) but high purity (95–100%) .

Synthetic Efficiency :

  • Oxadiazole derivatives () require multi-step synthesis with yields ≤37%, while dihydrothiazoles () achieve higher yields (79–92%) using hydrazone formation strategies .

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